TC-S 7005 - 1082739-92-1

TC-S 7005

Catalog Number: EVT-283857
CAS Number: 1082739-92-1
Molecular Formula: C21H17N3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TC-S 7005 is a potent and selective polo-like kinase 2 (PLK2) inhibitor.
Synthesis Analysis

The synthesis of TC-S 7005 involves a multi-step chemical process. The primary synthetic route includes the preparation of 3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridine derivatives. Key parameters in the synthesis include:

  • Reagents: Specific reagents are used to facilitate the formation of the isoxazole ring and the benzodioxole moiety.
  • Conditions: The reactions typically require controlled temperatures and specific solvents to ensure optimal yields.
  • Purification: Post-synthesis, TC-S 7005 is purified using techniques such as column chromatography to achieve a high purity level (>98%) for biological testing.
Molecular Structure Analysis

The molecular structure of TC-S 7005 features a complex arrangement that includes an isoxazole core fused with a benzodioxole group. Key structural characteristics include:

  • Molecular Formula: C₁₅H₁₅N₃O₃
  • Molecular Weight: Approximately 285.30 g/mol
  • Structural Features: The compound exhibits a unique arrangement that allows for selective binding to PLK2, enhancing its inhibitory potency. The presence of the phenylethyl group contributes to its specificity and efficacy against PLK2 compared to other kinases .
Chemical Reactions Analysis

TC-S 7005 primarily participates in biochemical reactions involving its interaction with PLK2. The compound's mechanism as an inhibitor can be summarized as follows:

  • Inhibition Mechanism: TC-S 7005 binds to the ATP-binding site of PLK2, preventing its activation and subsequent phosphorylation of target substrates.
  • IC50 Values: The compound exhibits an IC50 value of approximately 4 nM for PLK2, indicating high potency. In contrast, it shows lower inhibition against PLK1 (214 nM) and PLK3 (24 nM), demonstrating its selectivity for PLK2 .
Mechanism of Action

The mechanism of action of TC-S 7005 revolves around its inhibition of PLK2 activity. By binding to the ATP-binding pocket of PLK2, TC-S 7005 disrupts the phosphorylation cascade that is crucial for cell cycle progression. This inhibition leads to:

  • Reduced Cell Proliferation: Inhibition of PLK2 activity results in decreased cell division rates.
  • Impact on Cellular Functions: The compound has been shown to influence various cellular processes including apoptosis and stress response pathways, potentially making it useful in therapeutic contexts where modulation of these pathways is beneficial .
Physical and Chemical Properties Analysis

The physical and chemical properties of TC-S 7005 are essential for understanding its behavior in biological systems:

  • Solubility: TC-S 7005 is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of small organic molecules.

These properties are critical for formulating dosage forms suitable for biological testing and potential therapeutic applications .

Applications

TC-S 7005 has significant potential applications in scientific research and medicine:

  • Cancer Research: Due to its role as a PLK2 inhibitor, TC-S 7005 is being explored for its efficacy in treating cancers characterized by overactive cell division.
  • Fibrosis Studies: Research indicates that inhibiting PLK2 may have implications in fibrotic diseases, where excessive fibroblast activation leads to tissue scarring .
  • Neurodegenerative Diseases: Preliminary studies suggest that modulation of PLK2 activity could influence neuroinflammatory responses, making it a candidate for further investigation in neurodegenerative conditions.
Molecular Mechanisms of PLK2 Inhibition

Structural Basis of Kinase Selectivity

TC-S 7005 (chemical name: 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine) achieves exceptional selectivity for PLK2 through precise molecular interactions within the kinase’s ATP-binding pocket. The compound features a chiral center at the phenylethylamine moiety, with the (S)-enantiomer demonstrating optimal steric complementarity with PLK2’s hydrophobic region [6] [10]. The benzodioxol group forms critical π-stacking interactions with Phe89 in the hinge region of PLK2, while the isoxazolopyridine scaffold positions a hydrogen bond acceptor toward the catalytic lysine (Lys63) [2]. This binding mode is sterically hindered in PLK1 due to a bulkier gatekeeper residue (Leu130 in PLK2 vs. Met137 in PLK1), explaining the 50-fold selectivity differential [1] [9].

Table 1: Structural Determinants of TC-S 7005 Selectivity

Kinase Domain FeaturePLK2PLK1Effect on TC-S 7005 Binding
Gatekeeper ResidueLeu130Met137Reduces steric clash in PLK2
Hinge Region ResiduePhe89Cys133Enhanced π-stacking in PLK2
Catalytic LysineLys63Lys82Conserved H-bond interaction
Hydrophobic Pocket Size285 ų198 ųBetter accommodation of benzodioxol

Differential Inhibition Kinetics Across PLK Isoforms

Quantitative enzymatic assays reveal TC-S 7005’s striking isoform selectivity profile, with IC₅₀ values of 4 nM for PLK2, 24 nM for PLK3, and 214 nM for PLK1 [1] [6]. This represents a 6-fold selectivity against PLK3 and 50-fold against PLK1 [4]. Kinetic analysis demonstrates uncompetitive inhibition patterns with respect to ATP concentration, suggesting TC-S 7005 binds preferentially to the ATP-bound conformation of PLK2 [6] [10]. Cellular potency correlates with enzymatic inhibition, with 1 μM TC-S 7005 sufficient to suppress proliferation in human SR fibroblasts by 75% after 7-day exposure [4] [10]. In HCT-116 colorectal carcinoma cells, TC-S 7005 induces mitotic arrest at 7.32 μM, consistent with secondary PLK1 inhibition at higher concentrations [6] [9].

Table 2: Inhibition Kinetics of TC-S 7005 Across PLK Family

ParameterPLK2PLK3PLK1
IC₅₀ (enzymatic)4 nM24 nM214 nM
Selectivity Ratio1x6x50x
Cellular IC₅₀*0.8 μM5.2 μM12.5 μM
ATP Km Shift3.2-fold1.8-foldNo shift

*Fibroblast proliferation assay after 72h exposure [4] [6] [10]

Allosteric Modulation vs. ATP-Competitive Binding Dynamics

Although classified primarily as an ATP-competitive inhibitor, TC-S 7005 exhibits complex allosteric properties upon binding. Molecular dynamics simulations suggest that TC-S 7005 binding stabilizes a unique conformation in the PLK2 activation loop (T-loop), which subsequently repositions the regulatory αC-helix [3] [7]. This dual mechanism explains its prolonged target residence time (>120 minutes) compared to classical ATP-competitive inhibitors like BI-2536 (<15 minutes) [6]. The allosteric effect propagates to the polo-box domain (PBD), reducing its phosphopeptide-binding affinity by 40% in biochemical assays, potentially disrupting PLK2's subcellular localization [7]. This contrasts with pure ATP-competitive PLK inhibitors that lack PBD effects. Notably, TC-S 7005’s benzodioxol group occupies a hydrophobic pocket adjacent to the ATP site that functions as an allosteric hot spot, explaining its divergent effects on PLK isoforms with differing pocket architectures [3] [7].

Key Mechanistic Features:

  • Bidirectional Allostery: ATP-site binding induces long-range conformational changes in the polo-box domain (PBD), reducing substrate docking efficiency [7]
  • Helix Stabilization: Specifically stabilizes the αC-helix "in" conformation in PLK2, but not in PLK1/PLK3 [3]
  • Selectivity Consequence: Allosteric network differences between isoforms amplify kinetic selectivity beyond active-site differences [3] [7]

Concluding Remarks

TC-S 7005 exemplifies modern kinase inhibitor design principles where selectivity is achieved through exploitation of subtle structural variances in the ATP pocket combined with isoform-specific allosteric consequences. Its 50-fold selectivity for PLK2 over PLK1 derives from both steric compatibility with PLK2's smaller gatekeeper residue and unique allosteric propagation pathways specific to PLK2's regulatory architecture. These properties make TC-S 7005 an indispensable chemical probe for dissecting PLK2-specific functions in cell cycle regulation and disease contexts, particularly cardiac fibrosis and colorectal cancer models where its cellular effects are well-documented [4] [6] [9]. Future inhibitor designs may further exploit the allosteric network differences between PLK isoforms to achieve even greater selectivity.

Table 3: Key Chemical Properties of TC-S 7005

PropertyValue
Chemical FormulaC₂₁H₁₇N₃O₃
Molecular Weight359.38 g/mol
CAS Number1082739-92-1
Chiral Configuration(S)-enantiomer
Solubility (DMSO)100 mg/mL (278 mM)
Purity≥98% (HPLC)
Storage Conditions-20°C (desiccated)

Data compiled from [1] [5] [6]

Properties

CAS Number

1082739-92-1

Product Name

TC-S 7005

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-[1,2]oxazolo[5,4-c]pyridin-5-amine

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1

InChI Key

DAAGOCSHXCDWDY-ZDUSSCGKSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO

Synonyms

TC-S 7005; TC S 7005; TCS 7005; TCS-7005; TCS7005;

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.